![molecular formula C20H24N4O3 B5288420 ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE](/img/structure/B5288420.png)
ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE
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Overview
Description
ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE is a complex organic compound that features a piperazine ring, a pyridine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Deprotection: Deprotection of the piperazines using PhSH followed by selective intramolecular cyclization to yield piperazinopyrrolidinones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s piperazine and pyridine moieties allow it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 2-amino-4-(1-piperidine) pyridine derivatives, which also exhibit significant biological activities.
Indole Derivatives: Indole-based compounds that share similar structural features and biological properties.
Uniqueness
ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-2-27-20(26)16-6-8-17(9-7-16)22-19(25)15-23-11-13-24(14-12-23)18-5-3-4-10-21-18/h3-10H,2,11-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKUZNFELWZJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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